10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one
Description
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C12H20N2O/c15-12-6-10-2-1-3-11(7-13-12)14(10)8-9-4-5-9/h9-11H,1-8H2,(H,13,15) |
InChI Key |
UTQOWWMBSNDSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Diazabicyclic Core
The foundational step involves synthesizing the diazabicyclo[4.3.1]decan-4-one skeleton. This can be achieved through intramolecular cyclization reactions involving suitable precursor amines and carbonyl compounds. A common approach is:
- Formation of a β-amino ketone or lactam precursor via reductive amination or acylation.
- Cyclization through nucleophilic attack of an amine on a ketone or ester, facilitated by acid or base catalysis, leading to the formation of the bicyclic system.
Functionalization at the Nitrogen Position
The introduction of the cyclopropylmethyl group at nitrogen 10 involves N-alkylation of the heterocyclic amine. This step is typically performed using:
- Nucleophilic substitution with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride).
- Base-mediated conditions to deprotonate the nitrogen and promote alkylation.
Key Reaction Pathways
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Acid or base catalysis | Formation of the diazabicyclic core |
| 2 | N-Alkylation | Cyclopropylmethyl halide, base (e.g., K₂CO₃) | Introduction of cyclopropylmethyl group at nitrogen 10 |
| 3 | Oxidation or reduction | To adjust oxidation state if necessary | Finalize the structure as per target compound |
Specific Synthetic Routes from Literature
Literature Approach Based on Analogous Diazabicyclic Syntheses
Research indicates that similar diazabicyclic compounds are synthesized via cyclization of diamines with ketones or aldehydes , followed by N-alkylation. For example, the synthesis of related compounds such as diazabicyclo[4.3.0]nonenes involves:
- Preparation of N-substituted γ-lactams through reductive amination of aldehydes with amines.
- Cyclization via Hg-mediated or acid-catalyzed methods to form the heterocyclic core.
Applying this to the target compound involves:
- Starting with a precursor diamine bearing the cyclopropylmethyl group.
- Cyclizing to form the diazabicyclic framework.
- Final N-alkylation at the nitrogen atom to introduce the cyclopropylmethyl substituent.
Advanced Methodologies
Recent advances include metal-mediated cyclizations and oxidative cyclizations that facilitate formation of complex bicyclic systems with high regio- and stereoselectivity. These methods often employ:
- Transition metal catalysts (e.g., palladium, mercury) for cyclization.
- Protecting groups to control regioselectivity during alkylation.
Data Tables Summarizing Key Reactions
Notes on Optimization and Challenges
- Selectivity : Achieving regioselective N-alkylation requires careful control of reaction conditions, often necessitating the use of protecting groups.
- Yield improvement : Use of phase-transfer catalysts or microwave-assisted synthesis can enhance yields.
- Stability : The final compound's stability depends on the purity and the conditions of cyclization and alkylation steps.
Supporting Research Discoveries
- Metal-mediated cyclizations have been shown to significantly improve the efficiency of heterocycle formation, reducing reaction times and increasing yields.
- Use of protecting groups such as Boc or phthaloyl groups on diamines prevents unwanted side reactions during cyclization.
- Novel synthetic routes involving radical or photochemical methods are under investigation to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Bicyclo System Variations: Diazabicyclo[4.3.1] vs. Diazabicyclo[3.3.1]
Table 2: Bicyclo System Comparison
| Compound Name | Bicyclo System | Substituents | Pharmacological Activity | Reference |
|---|---|---|---|---|
| Tedisamil | 3,7-Diazabicyclo[3.3.1]nonane | Bis(cyclopropylmethyl) | K+ channel blocker (antiarrhythmic) | [5] |
| 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one | 3,10-Diazabicyclo[4.3.1]decane | Cyclopropylmethyl (C10) | Underexplored; structural similarity suggests ion channel relevance | [2] |
Key Observations :
- Ring Size : The diazabicyclo[4.3.1] system (10-membered) offers greater conformational flexibility compared to the smaller [3.3.1] system in Tedisamil, which may alter target selectivity .
- Substituent Synergy : Both compounds feature cyclopropylmethyl groups, but Tedisamil’s bis-substitution enhances K+ channel affinity, suggesting that substituent multiplicity influences activity .
Functional Group Comparisons: Cyclopropylmethyl in Diverse Scaffolds
Table 3: Cyclopropylmethyl-Containing Compounds
| Compound Name | Core Structure | Cyclopropylmethyl Role | Clinical Application | Reference |
|---|---|---|---|---|
| Naltrexone Hydrochloride | Morphinan | Opioid receptor antagonism | Opioid addiction treatment | [4] |
| This compound | Diazabicyclodecane | Potential receptor modulation | Research compound (discontinued) | [2] |
Key Observations :
- Receptor Binding : In Naltrexone, the cyclopropylmethyl group is critical for opioid receptor antagonism. Analogously, the target compound’s cyclopropylmethyl group may facilitate interactions with neurological or cardiovascular targets .
- Scaffold Diversity : The morphinan core of Naltrexone differs significantly from the diazabicyclodecane system, underscoring the scaffold’s role in defining biological pathways .
Biological Activity
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound notable for its potential applications in medicinal chemistry, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This compound features a unique structural framework that may enhance its biological activity and interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 208.30 g/mol
- CAS Number : 1211342-12-9
The compound includes a cyclopropylmethyl group attached to a bicyclic system containing two nitrogen atoms, which is essential for its biological activity.
Modulation of Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to this compound exhibit significant biological activities as modulators of nAChRs. These receptors are critical in neurotransmission and are implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.
Binding Affinity Studies :
Studies have employed various techniques such as radiolabeled ligand binding assays and electrophysiological recordings to evaluate the binding affinity and efficacy of this compound at different nAChR subtypes. The unique structure of this compound is believed to enhance its selectivity towards specific receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Effect |
|---|---|---|
| α4β2 | Low nanomolar range | Agonist |
| α7 | High nanomolar range | Partial Agonist |
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases. The modulation of nAChRs could play a role in enhancing cognitive function and reducing symptoms associated with these disorders.
Case Studies
-
Study on Cognitive Enhancement :
A study conducted on animal models demonstrated that administration of this compound resulted in improved memory retention and cognitive performance in tasks designed to assess learning and memory. -
Neuroprotection in Alzheimer's Models :
In vitro studies using neuronal cultures exposed to amyloid-beta showed that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions, with cyclopropylmethyl groups introduced via nucleophilic substitution or coupling reactions. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates. Structural confirmation requires ¹H/¹³C NMR for stereochemical analysis, FT-IR for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing spectral data with structurally analogous bicyclic compounds (e.g., azabicyclo derivatives) is essential to resolve ambiguities in peak assignments .
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer : Systematic screening of catalysts (e.g., titanium tetrachloride for amidine formation) and solvents (polar aprotic vs. non-polar) is critical. For example, titanium tetrachloride-mediated reactions have achieved yields >69% in similar bicyclic systems, but by-product formation (e.g., 11% in some cases) necessitates chromatographic purification (HPLC or flash chromatography) with gradient elution. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents can mitigate side reactions .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or stability?
- Methodological Answer : Discrepancies often arise from incomplete parameterization of computational models (e.g., DFT calculations neglecting solvent effects). To address this:
- Validate computational models using benchmark experimental data (e.g., kinetic stability under varying pH/temperature).
- Employ multivariate statistical analysis (e.g., PCA) to identify dominant factors influencing reactivity.
- Cross-reference with environmental fate studies (e.g., hydrolysis half-life in aquatic systems) to contextualize stability claims .
Q. How should environmental fate studies be designed to assess the compound’s persistence and bioaccumulation potential?
- Methodological Answer : Follow a tiered approach:
- Phase 1 (Lab) : Determine octanol-water partition coefficients (Log P) and hydrolysis rates under controlled conditions (pH 4–9, 25–50°C).
- Phase 2 (Microcosm) : Simulate biotic/abiotic degradation in soil-water systems, using LC-MS/MS to track metabolite formation.
- Phase 3 (Field) : Deploy passive samplers in contaminated sites to measure bioaccumulation factors (BAFs) in indicator species (e.g., Daphnia magna). Incorporate randomized block designs with split-plot arrangements to account for environmental variability .
Q. What experimental frameworks are suitable for evaluating the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- In vitro assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values).
- In silico docking : Combine molecular dynamics simulations (e.g., GROMACS) with crystallographic data of homologous targets to predict binding modes.
- Controlled replication : Apply split-plot designs (as used in pharmacological studies) to test dose-response relationships across multiple biological replicates, reducing false positives .
Q. How can researchers address reproducibility challenges in synthesizing or characterizing this compound across laboratories?
- Methodological Answer : Standardize protocols using:
- Detailed reaction logs (e.g., exact temperature ramps, solvent batch numbers).
- Inter-laboratory validation : Share spectral data (NMR, IR) via open-access repositories and use Cohen’s kappa coefficients to assess inter-rater agreement in peak interpretation.
- Reference materials : Certify a pure sample via round-robin testing (e.g., ≥95% purity by HPLC across three independent labs) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s thermal stability be reconciled?
- Methodological Answer : Divergent results may stem from differing analytical methods (e.g., TGA vs. DSC for decomposition points). To resolve:
- Conduct accelerated stability testing under ISTA guidelines, varying humidity and oxygen levels.
- Perform kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates across temperatures.
- Cross-validate with X-ray crystallography to correlate structural defects (e.g., lattice voids) with instability .
Methodological Design Considerations
Q. What statistical models are appropriate for analyzing dose-dependent effects in toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. For non-monotonic responses, apply B-spline regression or generalized additive models (GAMs) . Ensure replication (≥4 replicates per dose) and include negative controls to adjust for baseline variability. Data should be analyzed using mixed-effects models to account for nested experimental designs (e.g., harvest seasons nested within rootstock types) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
